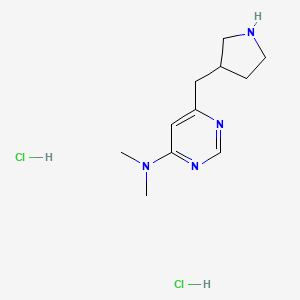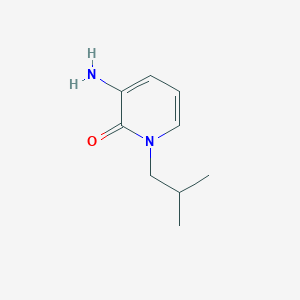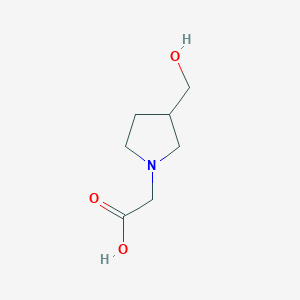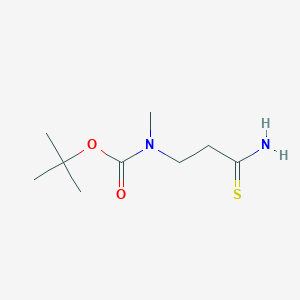
Dimethyl-(6-pyrrolidin-3-ylmethyl-pyrimidin-4-yl)-amine dihydrochloride
Vue d'ensemble
Description
Dimethyl-(6-pyrrolidin-3-ylmethyl-pyrimidin-4-yl)-amine dihydrochloride, abbreviated as DMPPA·2HCl, is an organic compound that has been widely used in scientific research applications. It is an amine derivative of pyrrolidin-3-ylmethyl-pyrimidin-4-yl and is commonly used as an acidic counter ion in the synthesis of organometallic compounds. DMPPA·2HCl is a white, crystalline solid that is soluble in water, alcohols, and other organic solvents. It has been used in various scientific research applications, including the synthesis of organometallic compounds, in the study of biochemical and physiological effects, and in laboratory experiments.
Applications De Recherche Scientifique
Synthesis and Characterization
One of the primary areas of research involving this compound is its synthesis and characterization. Schmidt et al. (2002) detailed the synthesis and characterization of stable betainic pyrimidinaminides, showcasing the nucleophilic substitution reactions on trichloropyrimidines to form heterocyclic compounds, including those similar to the subject compound (Schmidt, 2002). This research elucidates the compound's formation and properties, laying the groundwork for further application-specific studies.
Antiproliferative and Antimicrobial Activities
The compound's derivatives have been examined for their potential antiproliferative and antimicrobial activities. For instance, Atapour-Mashhad et al. (2017) reported on the synthesis of new pyrimido[1,6-a]thieno[2,3-d]pyrimidine derivatives and evaluated their antiproliferative activity on human breast cancer (MCF-7) and mouse fibroblast nonmalignant (L929) cell lines. The study found some derivatives inducing apoptotic cell death, suggesting the compound's potential in cancer therapy (Atapour-Mashhad et al., 2017). Similarly, Jafar et al. (2017) synthesized 4-Chloro-6-Methoxy-N,N-Dimethylpyrimidin-2-Amine derivatives and tested their antifungal effects against Aspergillus terreus and Aspergillus niger, finding some compounds with significant antifungal activity (Jafar et al., 2017).
Catalysis and Methodology Development
Research has also focused on the compound's role in catalysis and methodology development within organic synthesis. Rahmani et al. (2018) described an efficient synthesis of pyridine-pyrimidines using a triazine diphosphonium hydrogen sulfate ionic liquid supported on functionalized nanosilica as a catalyst, demonstrating the compound's utility in facilitating complex organic reactions (Rahmani et al., 2018).
Exploring Chemical Properties and Reactions
Further studies explore the compound's chemical properties and reactions. Deohate and Palaspagar (2020) synthesized pyrimidine linked pyrazole heterocyclics via microwave irradiative cyclocondensation, showcasing the compound's versatility in creating heterocyclic compounds with potential insecticidal and antimicrobial properties (Deohate & Palaspagar, 2020).
Propriétés
IUPAC Name |
N,N-dimethyl-6-(pyrrolidin-3-ylmethyl)pyrimidin-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4.2ClH/c1-15(2)11-6-10(13-8-14-11)5-9-3-4-12-7-9;;/h6,8-9,12H,3-5,7H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVAGRSXHXMNBFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=NC(=C1)CC2CCNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl-(6-pyrrolidin-3-ylmethyl-pyrimidin-4-yl)-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-{[(Benzyloxy)carbonyl]amino}-4-methoxybutanoic acid](/img/structure/B1443476.png)



![Benzene, 1-bromo-3-[(4-bromobutyl)sulfonyl]-](/img/structure/B1443482.png)





